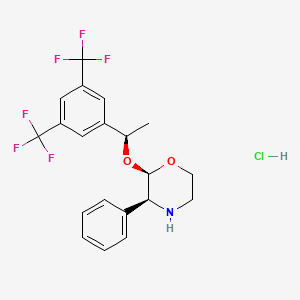
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of both difluoropyrrolidine and trifluoromethylaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with 3-(trifluoromethyl)aniline: The difluoropyrrolidine is then coupled with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)aniline
- 3-(Trifluoromethyl)aniline
- 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoropyrrolidine and trifluoromethylaniline groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11F5N2 |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)9-2-1-7(17)5-8(9)11(14,15)16/h1-2,5H,3-4,6,17H2 |
Clave InChI |
JPVKGKMMTWSVLG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)C2=C(C=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)




![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)


